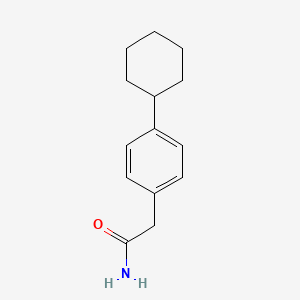

Para-cyclohexyl-phenylacetamide

説明

Para-cyclohexyl-phenylacetamide is a synthetic organic compound belonging to the phenylacetamide class. Its structure consists of a phenyl ring substituted with a cyclohexyl group at the para position, linked to an acetamide moiety. Notably, cyclohexyl-substituted phenylacetamides have gained attention in recent years due to their association with New Psychoactive Substances (NPS), as highlighted in a 2024 UNODC report .

特性

分子式 |

C14H19NO |

|---|---|

分子量 |

217.31 g/mol |

IUPAC名 |

2-(4-cyclohexylphenyl)acetamide |

InChI |

InChI=1S/C14H19NO/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,15,16) |

InChIキー |

LNZYXYVKSRJMJR-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)C2=CC=C(C=C2)CC(=O)N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

AH-7921 (Cyclohexylbenzamide Derivative)

- Structural Differences : AH-7921 replaces the phenylacetamide group in Para-cyclohexyl-phenylacetamide with a benzamide moiety. The cyclohexyl group is retained but positioned differently, leading to distinct receptor-binding profiles.

- Pharmacological Activity: AH-7921 is a synthetic opioid with µ-opioid receptor agonism, exhibiting analgesic potency comparable to morphine .

Paracetamol (N-(4-Hydroxyphenyl)acetamide)

- Structural Differences : Paracetamol features a hydroxyl group at the para position of the phenyl ring instead of a cyclohexyl group. This substitution drastically alters polarity and metabolism.

- Pharmacokinetics: Paracetamol undergoes hepatic glucuronidation (90%) and cytochrome P450-mediated oxidation (5–10%), producing the toxic metabolite NAPQI.

- Therapeutic Use : Paracetamol is a widely used analgesic/antipyretic, while Para-cyclohexyl-phenylacetamide lacks established medical applications.

Pharmaceutical Acetamide Derivatives (e.g., Compounds)

- Example Compound: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide

- Structural Complexity: These derivatives feature stereochemical complexity (e.g., multiple chiral centers) and additional functional groups (e.g., amino, hydroxy), enabling targeted interactions with enzymes or receptors.

- Applications : Such compounds are often investigational drugs with antimicrobial or antitumor activity. Para-cyclohexyl-phenylacetamide’s simpler structure may limit its specificity compared to these derivatives.

Data Table: Key Structural and Functional Comparisons

*Molecular weights for Para-cyclohexyl-phenylacetamide and derivatives are estimated based on structural formulae.

Research Findings and Implications

- NPS Context: The 2024 UNODC report identifies cyclohexyl-phenylacetamides as emerging NPS with structural modifications designed to evade legal restrictions.

- Toxicity Concerns : Cyclohexyl substitution in acetamides correlates with delayed metabolic clearance in rodent studies, raising concerns about cumulative toxicity .

- Regulatory Gaps : The absence of Para-cyclohexyl-phenylacetamide in EPA and CAS databases (2006–2017) underscores the need for updated chemical surveillance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。